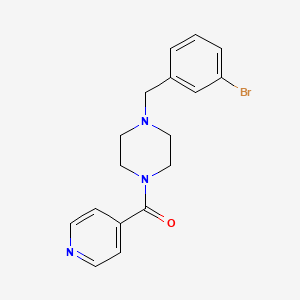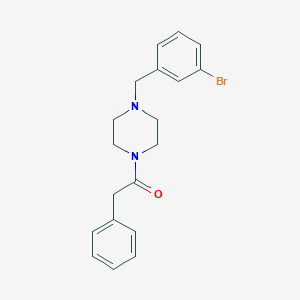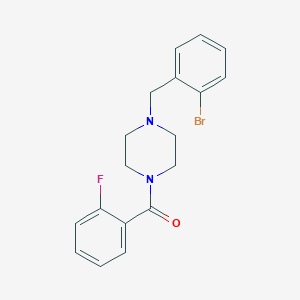
1-(3-bromobenzyl)-4-isonicotinoylpiperazine
説明
1-(3-bromobenzyl)-4-isonicotinoylpiperazine, commonly known as BBIP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BBIP is a piperazine derivative that has a unique structure, making it an interesting molecule for research. In
作用機序
The mechanism of action of BBIP is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. BBIP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBIP has been shown to have several biochemical and physiological effects. In cancer cells, BBIP has been shown to induce cell cycle arrest and inhibit cell proliferation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause DNA damage and lead to cancer development. In bacterial strains, BBIP has been shown to disrupt cell membrane integrity and inhibit bacterial growth.
実験室実験の利点と制限
BBIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of BBIP is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for BBIP research. One potential direction is to explore its application in cancer therapy further. BBIP could be used in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is to study its potential application in treating bacterial infections. BBIP could be used as an alternative to antibiotics, which are becoming increasingly ineffective due to antibiotic resistance. Furthermore, the mechanism of action of BBIP needs to be further understood to develop more effective treatments.
科学的研究の応用
BBIP has gained attention for its potential application in various fields of research. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. BBIP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, BBIP has shown to be effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)17(22)15-4-6-19-7-5-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEKBCSPEAQRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3554336.png)
![[2-[(3-chloro-4-methylphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3554342.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3554348.png)
![[2-[(4-ethoxyphenyl)amino]-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3554352.png)
![N-[4-methyl-5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B3554355.png)
![N-[4-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B3554358.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3554365.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]thio}-N-isopropylacetamide](/img/structure/B3554373.png)
![3-amino-N-(4-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3554377.png)



![8,8,10,10-tetramethyl-2-(1-naphthyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3554412.png)
![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3554423.png)